molecular formula C16H21N5O B2742932 (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide CAS No. 2411335-13-0

(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide

Numéro de catalogue B2742932
Numéro CAS: 2411335-13-0
Poids moléculaire: 299.378
Clé InChI: UQOZNOSOTBBSHQ-FNORWQNLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide, also known as DMABN or JNJ-42756493, is a small molecule inhibitor that has been developed for the treatment of cancer. DMABN is a potent and selective inhibitor of the protein kinase CK1α, which plays a key role in regulating the Wnt signaling pathway. The Wnt signaling pathway is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis, and is frequently dysregulated in cancer.

Mécanisme D'action

(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide exerts its anti-cancer effects by inhibiting the activity of CK1α, which is a key regulator of the Wnt signaling pathway. The Wnt signaling pathway is frequently dysregulated in cancer, and plays a critical role in promoting tumor growth and survival. By inhibiting CK1α, (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide blocks the activation of the Wnt signaling pathway, leading to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects
(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide has been shown to have a number of biochemical and physiological effects in cancer cells, including inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth in vivo. (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide has also been shown to downregulate the expression of several key genes involved in the Wnt signaling pathway, including β-catenin and cyclin D1.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide is its high potency and selectivity for CK1α, which allows for the specific targeting of the Wnt signaling pathway in cancer cells. However, (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide also has some limitations, including its relatively low solubility and stability, which can make it difficult to use in certain experimental settings.

Orientations Futures

There are several potential future directions for research on (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide and its use in cancer therapy. One area of interest is the development of more stable and soluble formulations of (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide, which would allow for more widespread use in preclinical and clinical studies. Another area of interest is the identification of biomarkers that can predict response to (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide therapy, which would allow for more personalized treatment approaches. Finally, there is also interest in exploring the use of (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide in combination with other targeted therapies or immunotherapies, which may enhance its anti-cancer effects.

Méthodes De Synthèse

(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide can be synthesized using a multi-step process that involves the coupling of a pyridine derivative with a pyrazole derivative, followed by the addition of a dimethylamino group and a butenamide moiety. The synthesis of (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide has been described in detail in several publications and involves the use of various reagents and catalysts.

Applications De Recherche Scientifique

(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may be a useful adjunct to standard cancer treatments.

Propriétés

IUPAC Name

(E)-4-(dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-20(2)9-5-7-15(22)19-16(13-6-4-8-17-10-13)14-11-18-21(3)12-14/h4-8,10-12,16H,9H2,1-3H3,(H,19,22)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOZNOSOTBBSHQ-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C2=CN=CC=C2)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C(C2=CN=CC=C2)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.